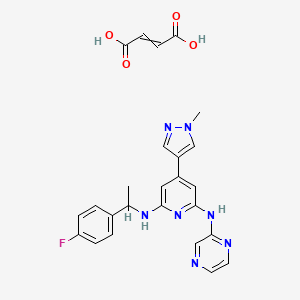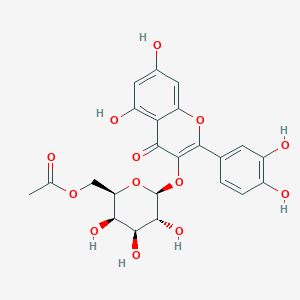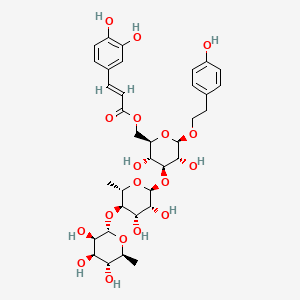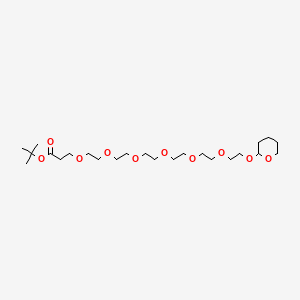
Laj8DZ93GQ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAT-505: is a potent, selective, non-competitive, and orally available inhibitor of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid . This compound has shown significant potential in treating various diseases, particularly non-alcoholic steatohepatitis (NASH) and liver fibrosis .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of PAT-505 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving cyclization, halogenation, and substitution reactions.
Functional Group Modifications: The core structure is further modified by introducing specific functional groups that enhance its binding affinity and selectivity towards autotaxin
Industrial Production Methods: : Industrial production of PAT-505 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves rigorous quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
Oxidation: PAT-505 can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them into amines.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can modify the aromatic rings in PAT-505
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Aromatic Compounds: From substitution reactions
科学的研究の応用
Chemistry: : PAT-505 is used as a tool compound to study the role of autotaxin in various biochemical pathways. It helps in understanding the enzyme’s mechanism and its involvement in disease processes .
Biology: : In biological research, PAT-505 is used to investigate the effects of autotaxin inhibition on cell proliferation, migration, and cytokine production. It is particularly useful in studying cancer biology and inflammatory responses .
Medicine: : PAT-505 has shown promise in preclinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis. It is also being explored for its potential in treating other fibrotic diseases and certain types of cancer .
Industry: : In the pharmaceutical industry, PAT-505 is used in drug development programs aimed at creating new therapies for diseases associated with autotaxin activity .
作用機序
PAT-505 exerts its effects by selectively inhibiting autotaxin, an enzyme that converts lysophosphatidylcholine into lysophosphatidic acid. This inhibition reduces the levels of lysophosphatidic acid, a bioactive lipid involved in various cellular processes such as proliferation, migration, and inflammation . The molecular targets of PAT-505 include the active site of autotaxin, where it binds and prevents the enzyme from catalyzing its reaction .
類似化合物との比較
Similar Compounds
GLPG1690: Another autotaxin inhibitor that has entered clinical trials for the treatment of idiopathic pulmonary fibrosis.
BBT-877: A potent autotaxin inhibitor being developed for the treatment of fibrotic diseases.
BLD-0409: An autotaxin inhibitor with a different chemical structure but similar inhibitory activity.
Uniqueness of PAT-505: : PAT-505 is unique due to its high selectivity and potency as an autotaxin inhibitor. It has shown favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, making it a promising candidate for further development .
特性
CAS番号 |
1782070-85-2 |
|---|---|
分子式 |
C23H17ClF2N3NaO2S |
分子量 |
495.9 g/mol |
IUPAC名 |
sodium;3-[6-chloro-2-cyclopropyl-1-(1-ethylpyrazol-4-yl)-7-fluoroindol-3-yl]sulfanyl-2-fluorobenzoate |
InChI |
InChI=1S/C23H18ClF2N3O2S.Na/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31;/h3-5,8-12H,2,6-7H2,1H3,(H,30,31);/q;+1/p-1 |
InChIキー |
LRGJOAHIPINMJO-UHFFFAOYSA-M |
正規SMILES |
CCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)[O-])C5CC5.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
![6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B11935148.png)



![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)





![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)
![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)

